1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
Description
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Properties
IUPAC Name |
1-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10OS/c1-22-15(19-20-21-22)27-10-14(26)24-8-6-23(7-9-24)12-2-3-13(18-17-12)25-5-4-16-11-25/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYAJJCIUYKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of multiple heterocyclic rings, including imidazole, pyridazine, and tetrazole. These structural features are critical for its biological activity. The molecular formula is with a molecular weight of approximately 392.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and tetrazole rings can participate in hydrogen bonding and metal ion coordination, enhancing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in cancer proliferation and survival.
- Receptor Modulation : It may act as a modulator for receptors involved in neurotransmission, contributing to its potential neuropharmacological effects.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties through various pathways:
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cell lines, particularly through the modulation of Bcl-2 family proteins, which are crucial for cell survival.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the imidazole and pyridazine rings can significantly influence the biological potency of the compound. Substituents that enhance lipophilicity or increase electron density on these rings tend to improve activity.
Notable Findings:
- Substituent Effects : The introduction of electron-donating groups (e.g., methyl or methoxy groups) on aromatic systems increases anticancer efficacy.
- Ring Modifications : Alterations in the nitrogen count within the heterocycles can affect binding affinity and specificity towards target enzymes.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Study on Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin against various cancer cell lines, highlighting its potential as a lead compound for further development .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
